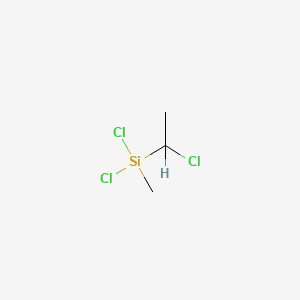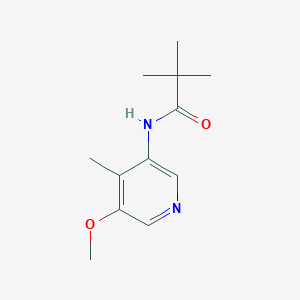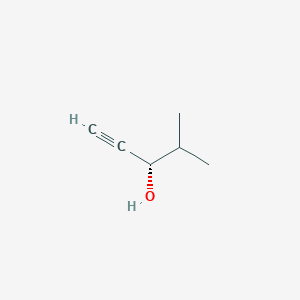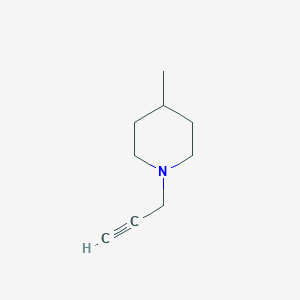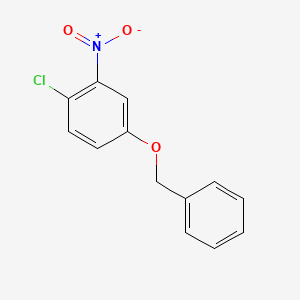
4-(苄氧基)-1-氯-2-硝基苯
概述
描述
“4-(Benzyloxy)-1-chloro-2-nitrobenzene” is a complex organic compound. It likely contains a benzene ring, given the presence of “benzyloxy” and “nitrobenzene” in its name .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with various functional groups attached .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific chemical structure. These could include properties such as color, density, hardness, melting point, and boiling point .科学研究应用
化学合成和反应
4-(苄氧基)-1-氯-2-硝基苯已在各种化学反应和合成过程中得到研究。例如,Shimao(1974)探讨了硝基苯与苄醇的反应,这与了解 4-(苄氧基)-1-氯-2-硝基苯等化合物的化学行为有关(Shimao,1974)。类似地,Montanari、Paradisi 和 Scorrano(1999)研究了亚硝基苯与硫醇的生物学意义重大反应,产生了偶氮苯和苯胺,这提供了对 4-(苄氧基)-1-氯-2-硝基苯在特定条件下的可能反应和转化的见解(Montanari、Paradisi 和 Scorrano,1999)。
超声辅助芳基化
超声辅助化学合成已经使用与 4-(苄氧基)-1-氯-2-硝基苯相似的化合物进行了研究。Selvaraj、Abimannan 和 Rajendran(2014)展示了使用超声波辐射从 4-氯硝基苯制备 1-(苄氧基)-4-硝基苯,这可能对 4-(苄氧基)-1-氯-2-硝基苯的合成和应用产生影响(Selvaraj、Abimannan 和 Rajendran,2014)。
光反应性和分子结构
硝基化合物的(与 4-(苄氧基)-1-氯-2-硝基苯结构相似的)光反应性和分子结构一直是研究的主题。Padmanabhan、Venkatesan、Ramamurthy、Schmidt 和 Döpp(1987)研究了芳香族硝基化合物的有机晶体中光化学反应的结构-反应性相关性,提供了对 4-(苄氧基)-1-氯-2-硝基苯在光照射下的行为的见解(Padmanabhan 等,1987)。
环境和生物相互作用
已研究了氯代硝基苯(包括与 4-(苄氧基)-1-氯-2-硝基苯相似的化合物)的环境和生物相互作用。Tahara、Hafsah、Ono、Asaishi 和 Mizutani(1981)研究了微生物对氯代硝基苯的代谢,这可能对 4-(苄氧基)-1-氯-2-硝基苯的环境归宿和生物相互作用产生影响(Tahara 等,1981)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-chloro-2-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBJIVDDLMDAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453136 | |
| Record name | 5-benzyloxy-2-chloro-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79035-13-5 | |
| Record name | 5-benzyloxy-2-chloro-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

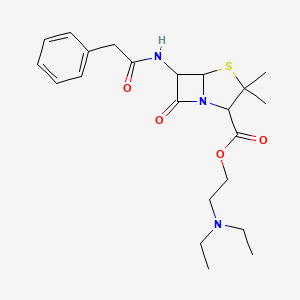
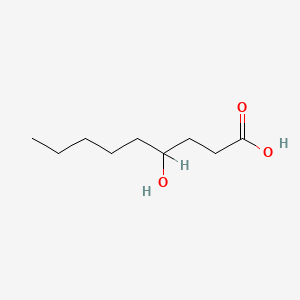
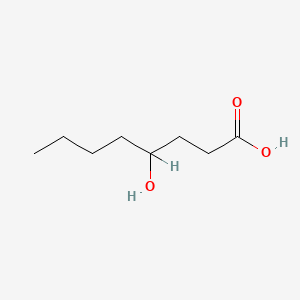
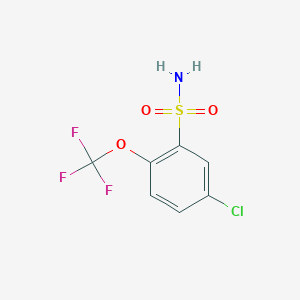
![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)


